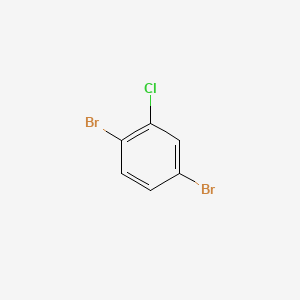

1,4-Dibromo-2-chlorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromo-2-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWQAATYMJIWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369182 | |

| Record name | 1,4-dibromo-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3460-24-0 | |

| Record name | 1,4-dibromo-2-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2-chlorobenzene

CAS Number: 3460-24-0

This technical guide provides a comprehensive overview of 1,4-Dibromo-2-chlorobenzene, a polyhalogenated aromatic compound with significant applications in synthetic organic chemistry, particularly for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines plausible synthetic routes, and explores its utility as a versatile building block in key chemical transformations.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the presence of two bromine atoms and one chlorine atom on a benzene ring. This substitution pattern imparts specific reactivity and physical properties to the molecule. A summary of its key properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 3460-24-0 | [1][2] |

| Molecular Formula | C₆H₃Br₂Cl | [1][2] |

| Molecular Weight | 270.35 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 39-42 °C | |

| Boiling Point | 115°C at 20 mmHg | |

| Density | 2.021 g/cm³ (predicted) | |

| Purity | ≥97% | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several electrophilic aromatic substitution strategies. A common method involves the halogenation of a disubstituted benzene precursor.

Experimental Protocol: Electrophilic Bromination of 1-Chloro-4-bromobenzene

This protocol describes a plausible synthesis of this compound via the bromination of 1-chloro-4-bromobenzene. The existing chloro and bromo substituents are ortho-, para-directing groups. The incoming electrophile is directed to the positions ortho to these substituents.

Materials:

-

1-Chloro-4-bromobenzene

-

Molecular bromine (Br₂)

-

Ferric bromide (FeBr₃) or anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or other suitable anhydrous solvent

-

Sodium bisulfite solution

-

Sodium hydroxide solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve 1-chloro-4-bromobenzene in an anhydrous solvent like carbon disulfide.

-

Add a catalytic amount of a Lewis acid, such as ferric bromide or aluminum chloride, to the flask.

-

From the dropping funnel, add a stoichiometric amount of molecular bromine dropwise to the reaction mixture with stirring. The reaction is exothermic and may require cooling to control the temperature.

-

After the addition is complete, gently heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and quench the reaction by slowly adding a dilute solution of sodium bisulfite to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, dilute sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

Polyhalogenated aromatic compounds like this compound are crucial building blocks in medicinal chemistry.[4][5][6] The presence of multiple halogen atoms allows for selective functionalization through various cross-coupling and organometallic reactions.[4] The introduction of halogens can also modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[7][8]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically involving the palladium-catalyzed coupling of an organoboron compound with an organic halide.[9][10][11][12] In this compound, the carbon-bromine bonds are more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective functionalization.

Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Degassed water

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid (1.0-1.2 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the degassed solvent system (e.g., a mixture of dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Grignard Reagent Formation

Grignard reagents are potent nucleophiles and strong bases formed by the reaction of an organohalide with magnesium metal.[13][14] For this compound, the greater reactivity of the C-Br bonds compared to the C-Cl bond allows for the selective formation of a Grignard reagent. Regioselectivity between the two non-equivalent bromine atoms can be influenced by steric and electronic factors.

Experimental Protocol: Formation and Reaction of a Grignard Reagent

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Electrophile (e.g., an aldehyde, ketone, or ester)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous reaction setup (flame-dried glassware, inert atmosphere)

Procedure:

-

Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen/argon inlet.

-

Add a small crystal of iodine.

-

Add a small amount of a solution of this compound in anhydrous ether or THF to the flask. The disappearance of the iodine color and the initiation of bubbling indicate the start of the reaction. Gentle warming may be necessary.

-

Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of the electrophile in the anhydrous solvent dropwise, maintaining a low temperature.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

-

Purify the product by column chromatography or distillation.

Caption: A typical workflow for the formation and reaction of a Grignard reagent.

Safety Information

This compound is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

This guide provides a foundational understanding of this compound for its application in research and development. The detailed protocols and reactivity profiles are intended to facilitate its use in the synthesis of novel compounds with potential therapeutic applications.

References

- 1. This compound | C6H3Br2Cl | CID 2724603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Polyhalogenated Compounds [unacademy.com]

- 6. Polyhalogen Compounds - Definition, Properties, Uses - GeeksforGeeks [geeksforgeeks.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Halogenase engineering and its utility in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. community.wvu.edu [community.wvu.edu]

In-Depth Technical Guide: Physical Properties of 1,4-Dibromo-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,4-Dibromo-2-chlorobenzene, a halogenated aromatic compound relevant in various fields of chemical synthesis and materials science. The information is presented to support research, development, and safety protocols.

Core Physical and Chemical Properties

This compound is a polyhalogenated aromatic hydrocarbon with the chemical formula C₆H₃Br₂Cl.[1][2] Its structure consists of a benzene ring substituted with two bromine atoms at positions 1 and 4, and a chlorine atom at position 2. This substitution pattern imparts specific physical and chemical characteristics to the molecule.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃Br₂Cl | [1][2] |

| Molecular Weight | 270.35 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 39-42 °C | [4] |

| Boiling Point | 115 °C at 20 mmHg | [4] |

| Density | 2.021 ± 0.06 g/cm³ (at 20 °C) | [4] |

| Solubility in Water | Insoluble | [5] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone, and chloroform. Quantitative data is not readily available. | [6] |

| CAS Number | 3460-24-0 | [1][2] |

Experimental Protocols for Property Determination

The following sections detail generalized, standard laboratory protocols for the experimental determination of the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or an automated melting point apparatus).

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded. This range is the melting point of the sample.

Boiling Point Determination (Reduced Pressure)

As this compound has a relatively high boiling point at atmospheric pressure, distillation under reduced pressure is often employed to prevent decomposition.

Methodology:

-

Apparatus Setup: A small quantity of the compound is placed in a distillation flask connected to a vacuum source, a manometer, and a condenser. A capillary tube, sealed at one end, is placed in the flask with the open end below the liquid surface to serve as an ebullator.

-

Pressure Reduction: The pressure inside the apparatus is reduced to the desired level (e.g., 20 mmHg) and held constant.

-

Heating: The distillation flask is gently heated.

-

Observation: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point at that specific pressure.

Density Determination (Displacement Method)

The density of a solid can be determined by measuring the volume of a liquid it displaces.

Methodology:

-

Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which the compound is insoluble (e.g., water), and the initial volume is recorded. The weighed solid is then carefully added to the graduated cylinder, ensuring it is fully submerged. The new volume is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is then calculated by dividing the mass of the solid by its determined volume.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the systematic determination of the key physical properties of a solid organic compound such as this compound.

References

Technical Guide: 1,4-Dibromo-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, and characterization methods for 1,4-Dibromo-2-chlorobenzene. This compound is a halogenated aromatic hydrocarbon with potential applications as an intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1]

Core Properties and Data

This compound is a polyhalogenated benzene derivative. The strategic placement of its halogen atoms makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the C-Br and C-Cl bonds can be exploited.[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 270.35 g/mol | [2] |

| Molecular Formula | C₆H₃Br₂Cl | [2] |

| CAS Number | 3460-24-0 | [2] |

| Melting Point | 39-42 °C | [3] |

| Boiling Point | 115 °C at 20 mmHg | [3] |

| Density | ~2.021 g/cm³ | [3] |

| Appearance | White to off-white crystalline solid | [4] |

| Purity | Typically ≥97% | [4] |

Synthesis Protocol

A probable and established method for the synthesis of this compound is through a Sandmeyer reaction, a versatile method for the synthesis of aryl halides from aryl diazonium salts.[5][6][7] The following protocol is a generalized procedure based on this reaction, starting from 2,5-dibromoaniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

-

2,5-Dibromoaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Ice

-

Sodium hydroxide solution (for neutralization)

-

Organic solvent (e.g., diethyl ether or dichloromethane for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Diazotization:

-

Dissolve a known quantity of 2,5-dibromoaniline in concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir vigorously.

-

The completion of the diazotization can be tested with starch-iodide paper.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the cuprous chloride solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.

-

Wash again with water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by recrystallization or column chromatography.

-

Characterization Protocols

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, providing information about the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching and bending in the aromatic region, as well as C-Br and C-Cl stretching vibrations at lower frequencies.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) will result in a characteristic pattern for the molecular ion peak.

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

General Experimental Workflow

References

- 1. This compound | 3460-24-0 | Benchchem [benchchem.com]

- 2. This compound | C6H3Br2Cl | CID 2724603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 3460-24-0 [chemicalbook.com]

- 4. aobchem.com [aobchem.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Dibromo-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of 1,4-Dibromo-2-chlorobenzene (CAS No: 3460-24-0). This polyhalogenated aromatic compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries.

Core Compound Identification and Properties

This compound is a substituted benzene ring containing two bromine atoms and one chlorine atom. This specific substitution pattern imparts distinct reactivity, making it a valuable building block for creating more complex molecular architectures.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 3460-24-0[1][2][3] |

| Molecular Formula | C₆H₃Br₂Cl[1][2][3] |

| SMILES | C1=CC(=C(C=C1Br)Cl)Br[1][2] |

| InChI | InChI=1S/C6H3Br2Cl/c7-4-1-2-5(8)6(9)3-4/h1-3H[1] |

| Synonyms | 2,5-Dibromochlorobenzene, 2-chloro-1,4-dibromobenzene, 1-chloro-2,5-dibromobenzene[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 270.35 g/mol [1] |

| Physical Form | Solid |

| Melting Point | 39-42 °C |

| Boiling Point | 115 °C (at 20 mmHg) |

| Density | 2.021 ± 0.06 g/cm³ |

| Flash Point | 119.6 ± 11.9 °C |

| Storage | Sealed in a dry place at room temperature[3] |

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved via a Sandmeyer reaction, a well-established method for converting aryl amines into aryl halides through a diazonium salt intermediate. The following is a representative protocol based on procedures for analogous compounds.

Diagram 2: Synthetic Workflow via Sandmeyer Reaction

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This procedure details the diazotization of 2,5-dibromoaniline followed by a Sandmeyer reaction with copper(I) chloride.

Materials:

-

2,5-Dibromoaniline

-

Hydrochloric acid (conc.)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Ice

-

Diethyl ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a three-neck flask equipped with a mechanical stirrer and thermometer, suspend 2,5-dibromoaniline (1.0 eq) in a mixture of concentrated HCl and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature is maintained below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution or suspension of copper(I) chloride (1.2 eq) in concentrated HCl. Cool this mixture in an ice bath.

-

Add the cold diazonium salt solution portion-wise to the vigorously stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the mixture to room temperature and transfer it to a separatory funnel.

-

Extract the product with an organic solvent like diethyl ether (3x volumes).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

-

Characterization Protocols

Accurate characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The aromatic region (approx. 7.0-8.0 ppm) will show a characteristic splitting pattern for the three aromatic protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Six distinct signals are expected for the six unique carbon atoms in the benzene ring.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a sample as a thin film by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform) and allowing it to evaporate on a salt plate (NaCl or KBr). Alternatively, for a solid sample, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

-

Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹. Characteristic absorption bands for C-H aromatic stretching (~3100-3000 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), and C-Br/C-Cl stretching (below 1000 cm⁻¹) are expected. The spectrum for this compound has been recorded using the film (cast from CHCl3) technique[1].

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system.

-

Ionization: Utilize Electron Ionization (EI) for GC-MS, which will provide information on the molecular weight and fragmentation patterns.

-

Analysis: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one chlorine atom (³⁵Cl and ³⁷Cl), resulting in a cluster of peaks around m/z 270.

Applications in Research and Drug Development

Halogenated aromatic compounds are fundamental building blocks in medicinal chemistry and agrochemical synthesis. The presence of multiple halogen atoms on the benzene ring provides several reactive sites that can be selectively functionalized, primarily through palladium-catalyzed cross-coupling reactions.

This compound is an attractive intermediate because the differential reactivity of the C-Br and C-Cl bonds (typically C-Br is more reactive in oxidative addition to Palladium(0)) allows for stepwise and site-selective modifications.

Potential Synthetic Application: Suzuki-Miyaura Cross-Coupling

A primary application for a molecule like this compound in drug development is its use in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This reaction is one of the most powerful tools for constructing biaryl scaffolds, which are common motifs in many pharmaceutical agents. The workflow below illustrates how this compound can be used to synthesize more complex, drug-like molecules.

Diagram 3: Logical Workflow for a Potential Suzuki Coupling Application

Caption: Potential two-step Suzuki coupling using this compound.

This stepwise functionalization allows medicinal chemists to build molecular complexity and systematically explore the structure-activity relationship (SAR) of a potential drug candidate. By carefully choosing the boronic acids in each step, a diverse library of compounds can be generated from this single, versatile starting material. Its utility extends to other cross-coupling reactions as well, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, making it a valuable tool for drug discovery and development professionals.

References

An In-depth Technical Guide to the Safety Data Sheet for 1,4-Dibromo-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and hazardous properties of 1,4-Dibromo-2-chlorobenzene (CAS No: 3460-24-0), compiled from globally harmonized system (GHS) data and safety data sheets (SDS). The information is presented to ensure safe laboratory practices and risk mitigation.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₃Br₂Cl.[1] It is essential to understand its physical characteristics to handle it appropriately in a laboratory setting.

| Property | Value | Source |

| Molecular Weight | 270.35 g/mol | PubChem[1] |

| CAS Number | 3460-24-0 | PubChem[1] |

| Appearance | Solid (form not specified) | Assumed from melting point |

| Melting Point | 83 - 87 °C (181 - 189 °F) | Sigma-Aldrich (lit.) |

| Boiling Point | 219 °C (426 °F) | Sigma-Aldrich (lit.) |

| Solubility | Insoluble in water | Fisher Scientific |

Hazard Identification and GHS Classification

According to aggregated GHS information, this compound is classified as an irritant.[1] The hazard statements below summarize the potential risks associated with exposure.

| GHS Classification | Hazard Statement | Code |

| Skin Corrosion/Irritation | Causes skin irritation | H315[1] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319[1] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335[1] |

The corresponding GHS pictogram is the exclamation mark, indicating its irritant properties.[1]

Toxicological Information

-

Inhalation : Causes respiratory tract irritation.[2]

-

Skin Contact : Causes skin irritation.[2]

-

Eye Contact : Causes serious eye irritation.[2]

-

Ingestion : May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[2]

Carcinogenicity: The substance is not listed as a carcinogen by the ACGIH, IARC, or NTP.[2]

Experimental Protocols

The specific experimental protocols used to determine the quantitative safety and physical data are not detailed within the reviewed safety data sheets. Typically, properties like melting and boiling points are determined using standard laboratory apparatus (e.g., melting point apparatus, distillation setup) following established methodologies such as those from the OECD Guidelines for the Testing of Chemicals. Hazard classifications are derived from data submitted by companies to regulatory bodies like the European Chemicals Agency (ECHA), based on internal or third-party testing that follows internationally recognized standards.[1]

Safe Handling and Emergency Procedures

A logical workflow for handling hazardous chemicals involves understanding the risks, using appropriate controls, and knowing the correct response in case of an emergency.

Caption: Logical workflow for handling this compound.

Stability and Reactivity

-

Chemical Stability : The compound is stable under normal storage and handling conditions at room temperature in closed containers.[2]

-

Conditions to Avoid : Avoid dust generation, excess heat, and strong oxidants.[2]

-

Incompatible Materials : Strong oxidizing agents.[2]

-

Hazardous Decomposition Products : Upon combustion, it may produce hydrogen chloride and hydrogen bromide gases, which are toxic and irritating.[2]

Disposal Considerations

Waste material should be disposed of in accordance with federal, state, and local environmental regulations.[2] Contact a licensed professional waste disposal service to dispose of this material.

References

Spectroscopic Profile of 1,4-Dibromo-2-chlorobenzene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 1,4-Dibromo-2-chlorobenzene (CAS No: 3460-24-0), a key organohalogen compound utilized in various research and development applications.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

This compound (C₆H₃Br₂Cl) is a substituted aromatic compound with significant applications in organic synthesis.[1] Accurate characterization of this molecule is paramount for its effective use. This guide presents a detailed analysis of its spectral properties, including ¹H NMR, ¹³C NMR, IR, and MS data, to facilitate its identification and application in complex research settings.

Data Presentation

The spectral data for this compound has been compiled and organized into the following tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.65 | d | 2.4 | H-3 |

| 7.39 | dd | 8.5, 2.4 | H-5 |

| 7.26 | d | 8.5 | H-6 |

¹³C NMR (Carbon-13 NMR) Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 135.2 | C-3 |

| 133.1 | C-5 |

| 131.8 | C-6 |

| 131.4 | C-2 |

| 123.4 | C-1 |

| 121.9 | C-4 |

Infrared (IR) Spectroscopy Data

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3020 | Weak | C-H stretch (aromatic) |

| 1550 - 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1050 - 1000 | Strong | C-Br stretch |

| 850 - 750 | Strong | C-Cl stretch |

| 880 - 800 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS) Data

Major Mass Fragments from Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment |

| 272 | 50 | [M+4]⁺ (C₆H₃⁷⁹Br⁸¹Br³⁷Cl) |

| 270 | 100 | [M+2]⁺ (C₆H₃⁷⁹Br⁸¹Br³⁵Cl / C₆H₃⁸¹Br⁸¹Br³⁵Cl) |

| 268 | 50 | [M]⁺ (C₆H₃⁷⁹Br⁷⁹Br³⁵Cl) |

| 189 | 30 | [M - Br]⁺ |

| 110 | 20 | [C₆H₃Cl]⁺ |

| 75 | 45 | [C₆H₃]⁺ |

Experimental Protocols

The following protocols outline the methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

Sample Preparation: A sample of 10-20 mg of solid this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube. The solution is gently agitated to ensure homogeneity.

¹H and ¹³C NMR Acquisition: Spectra are acquired on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal.

FTIR Spectrum Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: A solid sample of this compound is introduced into the mass spectrometer via a direct insertion probe. Electron Ionization (EI) is employed as the ionization method, with a standard electron energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer. The detector records the abundance of each ion, generating a mass spectrum that reveals the molecular ion and characteristic fragmentation pattern.

Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of an organic compound like this compound is depicted in the following diagram.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility of 1,4-Dibromo-2-chlorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-dibromo-2-chlorobenzene, a halogenated aromatic compound relevant in various fields of chemical synthesis and materials science. Given the limited availability of precise quantitative solubility data for this specific compound, this guide presents available qualitative information and supplements it with semi-quantitative data for the closely related analogue, 1,4-dibromobenzene. Furthermore, detailed experimental protocols for solubility determination are provided to enable researchers to generate precise data tailored to their specific applications.

Solubility Profile of this compound

This compound is a polyhalogenated aromatic compound. Its molecular structure, featuring a nonpolar benzene ring and electronegative halogen substituents, dictates its solubility characteristics. Generally, halogenated aromatic compounds exhibit low solubility in water and good solubility in organic solvents[1].

Based on available safety and technical data, this compound is described as insoluble in water[2]. Its solubility in organic solvents has not been quantitatively reported in readily available literature. However, based on the principle of "like dissolves like," it is expected to be soluble in non-polar and moderately polar organic solvents.

Solubility Data of an Analogous Compound: 1,4-Dibromobenzene

To provide a reasonable estimation of the solubility of this compound, data for the structurally similar compound 1,4-dibromobenzene (which lacks the chlorine substituent) is presented below. Researchers should consider that the additional chlorine atom in this compound will slightly increase the molecular weight and may alter the polarity and crystal lattice energy, thus influencing its solubility relative to 1,4-dibromobenzene.

Table 1: Solubility of 1,4-Dibromobenzene in Various Solvents

| Solvent | Temperature | Reported Solubility |

| Water | 25 °C | Practically insoluble; 20 mg/L[3][4] |

| Ethanol | Not Specified | Soluble in approx. 70 parts ethanol[3][5] |

| Hot Ethanol | Not Specified | Freely soluble[6][7] |

| Toluene | Not Specified | Soluble[3][6][7][8][9] |

| Hot Toluene | Not Specified | Very soluble[3][4] |

| Benzene | Not Specified | Soluble[3][5][6][7][8][9] |

| Hot Benzene | Not Specified | Freely soluble[6][7] |

| Diethyl Ether | Not Specified | Very soluble[3][4][5] |

| Chloroform | Not Specified | Soluble[3][5][6][7][8][9] |

| Acetone | Not Specified | Soluble (> 10%)[4] |

| Hot Acetone | Not Specified | Freely soluble[6][7] |

| Carbon Tetrachloride | Not Specified | Soluble[6][7][8][9] |

| Carbon Disulfide | Not Specified | Very soluble[3][4] |

Disclaimer: This data is for the analogous compound 1,4-dibromobenzene and should be used as an estimation for the solubility of this compound.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following section details a standardized experimental protocol based on the shake-flask method, which is a widely accepted technique for determining the solubility of solid compounds.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Scintillation vials or other suitable sealed containers

Methodology:

-

Preparation of the Test System:

-

Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that saturation is reached.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established (i.e., the measured concentration does not change over time).

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully draw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A precise dilution factor must be recorded.

-

-

Quantification:

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

-

-

Replicates:

-

The entire experiment should be performed in triplicate to ensure the precision and reliability of the results[1].

-

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | CAS#:3460-24-0 | Chemsrc [chemsrc.com]

- 3. 1,4-Dibromobenzene | C6H4Br2 | CID 7804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]

- 6. 1,4-Dibromobenzene Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 1,4-Dibromobenzene | 106-37-6 [chemicalbook.com]

- 8. 1,4-Dibromobenzene, 98% | Fisher Scientific [fishersci.ca]

- 9. 1,4-Dibromobenzene CAS#: 106-37-6 [m.chemicalbook.com]

An In-depth Technical Guide to 1,4-Dibromo-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-dibromo-2-chlorobenzene, a halogenated aromatic compound with applications in organic synthesis and as a building block for pharmaceuticals and other complex molecules. This document details its chemical properties, a validated synthetic protocol, and its established IUPAC nomenclature.

Nomenclature and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the chemical formula C₆H₃Br₂Cl is This compound .[1] The numbering of the benzene ring prioritizes the alphabetical order of the substituents (bromo then chloro), assigning the lowest possible locants. The structure consists of a benzene ring substituted with two bromine atoms at positions 1 and 4, and a chlorine atom at position 2.

Synonyms for this compound include 2,5-dibromochlorobenzene and 1-chloro-2,5-dibromobenzene.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₆H₃Br₂Cl |

| Molecular Weight | 270.35 g/mol |

| CAS Number | 3460-24-0 |

| Melting Point | 39-42 °C |

| Boiling Point | 115 °C at 20 mmHg |

| Density | 2.021 g/cm³ |

| InChI | InChI=1S/C6H3Br2Cl/c7-4-1-2-5(8)6(9)3-4/h1-3H |

| InChIKey | LOWQAATYMJIWOG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)Br |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Sandmeyer reaction, a well-established method for the conversion of a primary aromatic amine to an aryl halide via a diazonium salt intermediate.[2] In this case, the starting material is 2,5-dibromoaniline.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound from 2,5-dibromoaniline.

Experimental Protocol

This protocol details the synthesis of this compound from 2,5-dibromoaniline.

Materials:

-

2,5-dibromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice

-

Water

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate) for drying

-

Standard laboratory glassware (beakers, flasks, dropping funnel, condenser)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

Part 1: Diazotization of 2,5-Dibromoaniline

-

In a flask, dissolve a specific molar amount of 2,5-dibromoaniline in concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is critical for the stability of the diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the complete formation of the 2,5-dibromobenzenediazonium chloride.

Part 2: Sandmeyer Reaction

-

In a separate reaction vessel, prepare a solution or suspension of copper(I) chloride in concentrated hydrochloric acid.

-

Gently heat the CuCl solution.

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the heated CuCl solution. The addition will result in the evolution of nitrogen gas.

-

After the addition is complete, heat the reaction mixture (e.g., using a water bath) for a period of time to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature.

Part 3: Isolation and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the crude this compound with a suitable organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with dilute sodium hydroxide solution and then with water to remove any acidic impurities.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

The crude this compound can be further purified by recrystallization or distillation under reduced pressure.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin. It is harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All procedures should be carried out in a well-ventilated fume hood.

Applications

This compound serves as a versatile intermediate in organic synthesis. The differential reactivity of the halogen substituents can be exploited for selective functionalization in cross-coupling reactions, allowing for the construction of more complex molecular architectures. This makes it a valuable building block in the synthesis of agrochemicals, pharmaceuticals, and materials with specific electronic properties.

References

A Technical Guide to 1,4-Dibromo-2-chlorobenzene for Chemical Research and Development

This technical guide provides an in-depth overview of 1,4-dibromo-2-chlorobenzene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering comprehensive information on commercial suppliers, synthesis protocols, and quality control methodologies.

Commercial Suppliers and Product Specifications

The procurement of high-purity starting materials is critical for the success of research and development projects. A variety of chemical suppliers offer this compound with different purity grades and in various quantities. Below is a comparative summary of offerings from several commercial vendors.

| Supplier | Product Number/ID | Stated Purity | Available Quantities | Price (USD) |

| Alfa Chemistry | ACM3460240 | 98%[1] | Not specified | Inquire |

| AOBChem | 24361 | 97%[2] | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | $71.00 (for 100g)[2] |

| CP Lab Safety | - | min 98%[3] | 100g | $156.99 (for 100g)[3] |

| ChemicalBook | - | 99% | Per KG | $1.00 - $101.00/KG (price varies by supplier)[4] |

| BLD Pharm | 3460-24-0 | Not specified | Not specified | Inquire |

| Shaanxi Dideu Medichem Co. Ltd. | - | 99% | Per KG | $1.00/KG[4] |

| Henan Fengda Chemical Co., Ltd. | - | 99% | Per KG | $1.00 - $101.00/KG[4] |

| Zhuozhou Wenxi import and Export Co., Ltd. | - | 99%+ HPLC | Per KG | $10.00 - $15.00/KG[4] |

Representative Synthesis of this compound

A common and effective method for the synthesis of aryl halides is the Sandmeyer reaction.[5][6] This reaction facilitates the conversion of a primary aromatic amine to a diazonium salt, which is then substituted by a halide. The following is a representative experimental protocol for the synthesis of this compound, based on established procedures for similar halogenated benzenes.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

-

2,5-Dibromoaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) bromide (CuBr)

-

Hydrobromic acid (HBr)

-

Ice

-

Sodium hydroxide (NaOH)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a flask, dissolve a specific molar equivalent of 2,5-dibromoaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate reaction vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

-

An evolution of nitrogen gas should be observed as the diazonium group is replaced by bromine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with an organic solvent like diethyl ether or dichloromethane.

-

Wash the organic layer sequentially with dilute sodium hydroxide solution and water to remove any acidic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

-

Quality Control and Purity Assessment

Ensuring the purity of this compound is crucial for its application in sensitive downstream processes. A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive quality control.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.

-

Sample Preparation: A 1 mg/mL solution of the compound in acetonitrile.

-

Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injector Temperature: 250°C.

-

Oven Program: A temperature ramp starting from 100°C and increasing to 280°C.

-

Mass Spectrometer: Electron Ionization (EI) mode.

-

Sample Preparation: A 1 mg/mL solution of the compound in dichloromethane.

-

Analysis: Provides structural confirmation and identification of volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Analysis: ¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure and identify any impurities by comparing the observed chemical shifts with reference spectra.

Supplier Qualification Workflow

For researchers and drug development professionals, establishing a reliable supply chain for critical reagents is paramount. The following diagram illustrates a general workflow for the qualification of commercial suppliers.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for its application in a research and development setting. By understanding the commercial landscape, synthesis, and quality control of this important chemical intermediate, scientists can make informed decisions to advance their projects.

References

- 1. This compound suppliers USA [americanchemicalsuppliers.com]

- 2. aobchem.com [aobchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 3460-24-0 [chemicalbook.com]

- 5. US8088960B2 - Process for the production of substituted bromobenzenes - Google Patents [patents.google.com]

- 6. Khan Academy [khanacademy.org]

- 7. This compound | C6H3Br2Cl | CID 2724603 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Selective Suzuki Coupling of 1,4-Dibromo-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the selective Suzuki-Miyaura cross-coupling reaction of 1,4-dibromo-2-chlorobenzene. This substrate offers multiple reactive sites, making chemoselectivity a critical aspect of its synthetic utility. The controlled mono-arylation of this compound is a key step in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] When applied to polyhalogenated aromatic compounds like this compound, the primary challenge lies in achieving regioselectivity. The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl. This inherent difference in reactivity allows for the selective coupling at the more reactive C-Br bonds over the C-Cl bond.

In the case of this compound, selective mono-arylation at one of the two bromine atoms is often desired. The regioselectivity between the two non-equivalent bromine atoms can be influenced by steric and electronic factors. Generally, the bromine atom at the 4-position is less sterically hindered than the bromine at the 1-position, which is ortho to the chlorine atom. This steric difference can often be exploited to achieve selective coupling at the C-4 position.

Data Presentation: Reaction Conditions for Selective Mono-Suzuki Coupling

The following table summarizes various reaction conditions that have been successfully employed for the selective mono-arylation of di- and tri-halogenated aromatic compounds, which can be adapted for this compound.

| Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-2-(bromomethyl)-4-chlorobenzene | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | Not specified | [3] |

| 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 83-95 | [4] |

| 1-Bromo-3-(chloromethyl)benzene | Pd(OAc)₂ (0.2) | PCy₃·HBF₄ (0.4) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 80 | 2 | 80-95 | [4] |

| 4,5-Dibromothiophene-2-carboxaldehyde | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (6:1) | 90 | 12 | Not specified | [5] |

Experimental Protocol: Selective Mono-Arylation of this compound

This protocol is adapted from procedures for structurally related polyhalogenated aromatic compounds and is intended as a starting point for optimization.[3][4]

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.002 equivalents)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄) (0.004 equivalents)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Toluene (anhydrous)

-

Water (degassed)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (Schlenk tube or equivalent)

-

Magnetic stirrer and heating plate

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.002 mmol), and tricyclohexylphosphine tetrafluoroborate (0.004 mmol).

-

Add anhydrous toluene (10 mL) and degassed water (1 mL) to the Schlenk tube.

-

Seal the tube and place it in a preheated oil bath at 80°C.

-

Stir the reaction mixture vigorously for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired mono-arylated product.

Visualizations

Caption: General workflow for a Suzuki coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Selective Grignard Reagent Formation from 1,4-Dibromo-2-chlorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemoselective formation of a Grignard reagent from 1,4-dibromo-2-chlorobenzene. Due to the differential reactivity of the halogen atoms, the Grignard reagent is selectively formed at one of the bromine positions, yielding (4-bromo-2-chlorophenyl)magnesium bromide. This versatile intermediate is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures and other substituted aromatic compounds relevant to drug discovery and development. These protocols cover the necessary precautions, reaction setup, and step-by-step procedures for the successful synthesis and subsequent application of this Grignard reagent.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The preparation of Grignard reagents from aryl halides containing multiple halogen atoms presents a challenge of chemoselectivity. The reactivity of halogens in Grignard formation follows the general trend of I > Br > Cl.[1] This principle is exploited in the reaction with this compound, where the significantly weaker carbon-bromine bond allows for selective reaction with magnesium over the more robust carbon-chlorine bond.

The resulting (4-bromo-2-chlorophenyl)magnesium bromide is a bifunctional reagent, retaining a bromine and a chlorine atom that can be utilized in subsequent downstream reactions, such as cross-coupling reactions, to introduce further molecular complexity. This makes it a highly valuable intermediate for the synthesis of polysubstituted aromatic compounds.

Principle of Chemoselective Grignard Formation

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond. The significant difference in bond dissociation energies between the C-Br and C-Cl bonds in this compound is the key to the chemoselectivity of this reaction. The C-Br bond is weaker and therefore reacts preferentially with magnesium under controlled conditions, leaving the C-Cl bond intact.

This selective formation allows for a stepwise functionalization of the aromatic ring, a crucial strategy in the synthesis of complex molecules.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | >98% | Commercially Available | --- |

| Magnesium turnings | >99.5% | Commercially Available | Should be activated before use. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercially Available | Essential for reaction success. |

| Iodine | Crystal, >99.8% | Commercially Available | For activation of magnesium. |

| 1,2-Dibromoethane | >98% | Commercially Available | Alternative for magnesium activation. |

| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available | For quenching and work-up. |

| Diethyl ether | Anhydrous | Commercially Available | For extraction. |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying organic layers. |

| Nitrogen or Argon gas | High purity | --- | For maintaining an inert atmosphere. |

Equipment

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas (N₂ or Ar) supply with a bubbler

-

Schlenk line (recommended)

-

Syringes and needles

Protocol for the Formation of (4-Bromo-2-chlorophenyl)magnesium bromide

3.3.1. Pre-reaction Preparations

-

All glassware must be thoroughly dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of inert gas.

-

The reaction apparatus should be assembled while hot and immediately placed under a positive pressure of nitrogen or argon.

3.3.2. Magnesium Activation

-

Place magnesium turnings (1.2 equivalents) in the dry three-necked flask.

-

Add a single crystal of iodine.

-

Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and a brownish color appears on the surface of the magnesium.

-

Alternatively, a few drops of 1,2-dibromoethane can be added to the magnesium in a small amount of anhydrous THF, which will initiate a reaction and expose a fresh magnesium surface.[2]

-

Allow the flask to cool to room temperature.

3.3.3. Grignard Reagent Formation

-

In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Add a small portion (approximately 10%) of the this compound solution to the activated magnesium turnings.

-

The reaction is typically initiated by gentle warming or by the addition of the initiator in the activation step. A successful initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often with spontaneous refluxing of the THF.

-

Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting Grignard reagent is a dark-colored solution.

3.3.4. Quantification of the Grignard Reagent (Optional but Recommended)

The concentration of the prepared Grignard reagent can be determined by titration before use in subsequent reactions.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. All operations must be carried out under a strict inert atmosphere.[3]

-

Anhydrous solvents are essential; the presence of water will quench the Grignard reagent.[3]

-

The reaction can be exothermic, and appropriate cooling should be readily available.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Applications in Synthesis

The primary application of (4-bromo-2-chlorophenyl)magnesium bromide is in cross-coupling reactions to form biaryl compounds. This is particularly useful in the synthesis of pharmaceutical intermediates and other complex organic molecules.

Example Application: Kumada-Tamao-Corriu Cross-Coupling Reaction

This protocol describes a general procedure for the nickel-catalyzed cross-coupling of the prepared Grignard reagent with an aryl halide.

4.1.1. Reagents

-

(4-bromo-2-chlorophenyl)magnesium bromide solution in THF (prepared as described above)

-

Aryl halide (e.g., 4-bromoanisole)

-

Ni(dppp)Cl₂ (catalyst)

-

Anhydrous THF

4.1.2. Protocol

-

In a separate, dry, and inert-atmosphere flask, dissolve the aryl halide (1.0 equivalent) and Ni(dppp)Cl₂ (1-5 mol%) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add the solution of (4-bromo-2-chlorophenyl)magnesium bromide (1.1 equivalents) to the catalyst-aryl halide mixture via a syringe or cannula.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

| Parameter | Value/Range | Reference |

| Grignard Formation | ||

| Reactant Ratio (Mg:ArBr₂) | 1.2 : 1.0 | General Protocol |

| Solvent | Anhydrous THF | [4] |

| Reaction Temperature | Reflux (~66 °C in THF) | [5] |

| Reaction Time | 1-3 hours | General Protocol |

| Expected Yield | Typically high, used in situ | |

| Kumada Coupling | ||

| Catalyst Loading | 1-5 mol% | General Protocol |

| Reaction Temperature | 0 °C to Room Temperature | General Protocol |

| Reaction Time | 12-24 hours | General Protocol |

| Typical Yields | 60-90% | Literature for similar couplings |

Visualizations

Reaction Scheme

Caption: Reaction scheme for the formation of (4-bromo-2-chlorophenyl)magnesium bromide and its subsequent cross-coupling.

Experimental Workflow

Caption: A simplified workflow for the preparation and use of the Grignard reagent.

Logical Relationship of Halogen Reactivity

Caption: The general order of halogen reactivity in Grignard reagent formation.

References

- 1. benchchem.com [benchchem.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Application Notes and Protocols: 1,4-Dibromo-2-chlorobenzene as a Versatile Precursor for the Synthesis of Substituted Carbazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted carbazoles are a pivotal class of heterocyclic compounds with broad applications in medicinal chemistry and materials science, exhibiting activities ranging from anticancer to neuroprotective. This document provides detailed application notes and experimental protocols for the synthesis of functionalized carbazoles utilizing 1,4-dibromo-2-chlorobenzene as a readily available starting material. The synthetic strategy hinges on a sequential palladium-catalyzed cross-coupling approach, leveraging the differential reactivity of the halogen substituents. This methodology allows for the controlled and regioselective introduction of various substituents, offering a versatile platform for the generation of diverse carbazole libraries for drug discovery and development.

Introduction

The carbazole scaffold is a privileged structure in numerous biologically active natural products and synthetic pharmaceuticals. The development of efficient and modular synthetic routes to access structurally diverse carbazoles is therefore of significant interest. This compound presents an attractive starting material for the construction of substituted carbazoles due to its distinct halogen functionalities. The greater reactivity of the carbon-bromine bonds compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions allows for a stepwise functionalization strategy. This document outlines a robust two-step synthetic pathway involving an initial selective Buchwald-Hartwig amination followed by an intramolecular palladium-catalyzed cyclization to afford the carbazole core.

Synthetic Strategy

The overall synthetic approach involves two key transformations:

-

Selective Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between this compound and a primary or secondary amine. The reaction is designed to selectively occur at one of the carbon-bromine bonds, yielding a diarylamine intermediate.

-

Intramolecular C-H Arylation: The subsequent palladium-catalyzed intramolecular cyclization of the diarylamine intermediate via a C-H activation pathway to construct the carbazole ring system.

Figure 1: Proposed two-step synthetic pathway to substituted carbazoles.

Experimental Protocols

Step 1: Synthesis of N-(4-Bromo-3-chlorophenyl)aniline (Diarylamine Intermediate)

This protocol describes a general procedure for the selective mono-amination of this compound.

Materials:

-

This compound

-

Aniline (or substituted aniline)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer with heating plate

-

Argon or Nitrogen gas supply

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 271.3 mg), aniline (1.2 mmol, 111.7 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), Xantphos (0.04 mmol, 23.1 mg), and cesium carbonate (2.0 mmol, 651.8 mg).

-

Add anhydrous toluene (5 mL) to the flask.

-

Seal the flask and stir the reaction mixture at 110 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(4-bromo-3-chlorophenyl)aniline.

Step 2: Synthesis of 2-Chloro-7-bromocarbazole (Intramolecular C-H Arylation)